An In-depth Technical Guide to 3-((Ethylamino)methyl)benzonitrile: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-((Ethylamino)methyl)benzonitrile: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((Ethylamino)methyl)benzonitrile is a substituted aromatic nitrile containing a secondary amine. This guide provides a comprehensive overview of its chemical and structural properties. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and computational predictions to offer a thorough profile. This information is intended to support research and development activities, including chemical synthesis, structural analysis, and as a foundational tool for drug discovery programs. Benzonitrile derivatives are of significant interest in medicinal chemistry, known to exhibit a range of biological activities.
Chemical Properties
| Property | 3-((Ethylamino)methyl)benzonitrile (Computed) | Benzonitrile (Experimental) | 3-Methylbenzonitrile (Experimental)[1][2] |
| Molecular Formula | C₁₀H₁₂N₂[3] | C₇H₅N | C₈H₇N |
| Molecular Weight | 160.22 g/mol | 103.12 g/mol | 117.15 g/mol |
| Melting Point | Not Available | -13.1 °C | -23 °C[2] |
| Boiling Point | Not Available | 190.7 °C[4] | 213 °C[2] |
| Solubility | Not Available | Slightly soluble in water (10 g/L at 100 °C)[4] | Poorly soluble in water; Soluble in ethanol, methanol, acetonitrile[1] |
| XLogP3 | 1.5 | 1.56[4] | 1.87 |
| Hydrogen Bond Donors | 1 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 |
| Rotatable Bonds | 3 | 1 | 1 |
Chemical Structure
The structure of 3-((Ethylamino)methyl)benzonitrile consists of a central benzene ring substituted at the 1 and 3 positions. A nitrile group (-C≡N) is attached at the first position, and an ethylaminomethyl group (-CH₂NHCH₂CH₃) is at the third position.
Spectroscopic Data Insights
While direct experimental spectra for 3-((Ethylamino)methyl)benzonitrile are not available, the expected spectral characteristics can be inferred from its functional groups and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the methyl and ethyl groups, the methyl protons of the ethyl group, and a signal for the amine proton. The aromatic protons would appear as multiplets in the aromatic region (typically δ 7-8 ppm). The methylene protons adjacent to the amine and the benzene ring would likely appear as singlets or triplets, and the ethyl group protons would show a characteristic triplet and quartet pattern.
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¹³C NMR: The carbon NMR would display distinct signals for the nitrile carbon (typically δ 115-125 ppm), the aromatic carbons, and the aliphatic carbons of the ethylaminomethyl group.
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IR Spectroscopy: The infrared spectrum would be characterized by a sharp, medium-intensity absorption band for the nitrile group (C≡N stretch) around 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, N-H stretching of the secondary amine, and C-N stretching vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.22 g/mol ). Fragmentation patterns would likely involve cleavage of the ethyl and methyl groups and potentially the loss of HCN.
Experimental Protocols
A definitive, published experimental protocol for the synthesis of 3-((Ethylamino)methyl)benzonitrile was not identified. However, a plausible synthetic route can be designed based on established organic chemistry reactions and protocols for similar compounds. A common method for the synthesis of such compounds is the reductive amination of an aldehyde or the nucleophilic substitution of a halide.
Proposed Synthesis: Reductive Amination of 3-Formylbenzonitrile
This two-step process involves the reaction of 3-formylbenzonitrile with ethylamine to form an intermediate imine, which is then reduced to the final secondary amine product.
Materials and Reagents:
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3-Formylbenzonitrile
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Ethylamine (as a solution in a suitable solvent like THF or as a gas)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the reaction solvent
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Acetic acid (catalytic amount, if needed)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Imine Formation: To a solution of 3-formylbenzonitrile (1 equivalent) in DCM, add ethylamine (1.1-1.5 equivalents). If using a solution of ethylamine, add it dropwise. If using gaseous ethylamine, bubble it through the solution. A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Reduction: Once the imine formation is complete, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture. Stir the reaction at room temperature for 12-24 hours.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-((Ethylamino)methyl)benzonitrile.
